N-[4-(3,5-Dimethyl-1H-pyrazole-1-sulfonyl)phenyl]-3-nitrobenzamide
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Overview
Description
N-(4-((3,5-Dimethyl-1H-pyrazol-1-yl)sulfonyl)phenyl)-3-nitrobenzamide is a complex organic compound that features a pyrazole ring, a sulfonyl group, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((3,5-Dimethyl-1H-pyrazol-1-yl)sulfonyl)phenyl)-3-nitrobenzamide typically involves multiple steps
Preparation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the pyrazole derivative with sulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Nitrobenzamide Moiety: The final step involves the coupling of the sulfonylated pyrazole with 3-nitrobenzoyl chloride under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-(4-((3,5-Dimethyl-1H-pyrazol-1-yl)sulfonyl)phenyl)-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide or potassium carbonate.
Major Products
Scientific Research Applications
N-(4-((3,5-Dimethyl-1H-pyrazol-1-yl)sulfonyl)phenyl)-3-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs.
Materials Science: It can be used in the synthesis of advanced materials with specific properties.
Industrial Chemistry: It serves as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-((3,5-Dimethyl-1H-pyrazol-1-yl)sulfonyl)phenyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine
- 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone
Uniqueness
N-(4-((3,5-Dimethyl-1H-pyrazol-1-yl)sulfonyl)phenyl)-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted applications in various fields.
Properties
CAS No. |
89565-54-8 |
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Molecular Formula |
C18H16N4O5S |
Molecular Weight |
400.4 g/mol |
IUPAC Name |
N-[4-(3,5-dimethylpyrazol-1-yl)sulfonylphenyl]-3-nitrobenzamide |
InChI |
InChI=1S/C18H16N4O5S/c1-12-10-13(2)21(20-12)28(26,27)17-8-6-15(7-9-17)19-18(23)14-4-3-5-16(11-14)22(24)25/h3-11H,1-2H3,(H,19,23) |
InChI Key |
GAXZWLAMAFOTAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
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